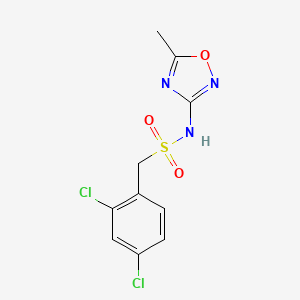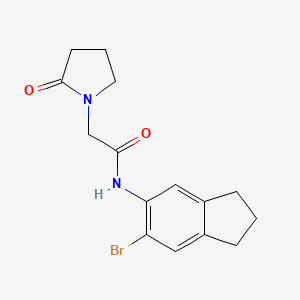![molecular formula C15H13ClO4 B7679578 5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)
5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one, commonly known as "CPO" is a chemical compound with potential applications in the field of medicinal chemistry. CPO belongs to the class of pyranones and is known for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
CPO exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting NF-κB activation and reducing ROS production, CPO can prevent inflammation and oxidative stress.
Biochemical and Physiological Effects:
CPO has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPO can also inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. In addition, CPO has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
CPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and antioxidant properties make it a useful tool for studying these processes in vitro and in vivo. However, CPO has some limitations as well. It can be toxic at high concentrations, and its effects on different cell types and tissues may vary.
Zukünftige Richtungen
There are several future directions for research on CPO. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPO has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is the development of CPO derivatives with improved efficacy and reduced toxicity. Finally, more studies are needed to understand the mechanism of action of CPO and its effects on different cell types and tissues.
Conclusion:
In conclusion, 5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one (CPO) is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties make it a useful tool for studying these processes in vitro and in vivo. Further research is needed to fully understand the mechanism of action of CPO and its potential therapeutic applications.
Synthesemethoden
The synthesis of CPO involves the reaction of 4-chlorocinnamic acid with 2-hydroxymethyl-5-methylfuran in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield CPO. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPO has been extensively studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and colitis. It has also shown promising results in the treatment of cancer and neurodegenerative diseases. CPO has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c16-12-5-3-11(4-6-12)2-1-7-19-15-10-20-13(9-17)8-14(15)18/h1-6,8,10,17H,7,9H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOQSMSJSUHIKZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCOC2=COC(=CC2=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/COC2=COC(=CC2=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)


![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
![5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)

![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)
![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)

![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)
